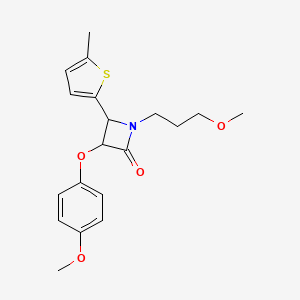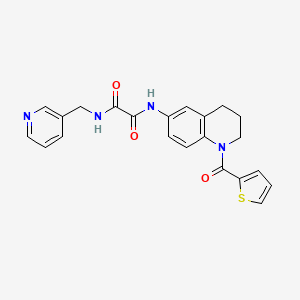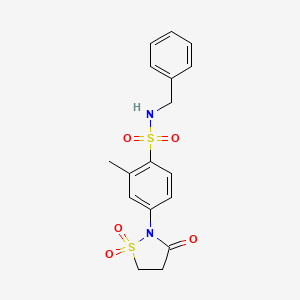![molecular formula C18H18N4O2 B2937777 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide CAS No. 518018-72-9](/img/structure/B2937777.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazoles are known for their wide range of biological activities, including antifungal, antiviral, and anticancer properties .
Molecular Structure Analysis
The compound contains a benzimidazole group, a methoxybenzylidene group, and a propanehydrazide group. The benzimidazole group consists of a benzene ring fused to an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, depending on the functional groups present in the molecule. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Generally, benzimidazole derivatives are solid at room temperature and have good thermal stability .Scientific Research Applications
Antibacterial and Cytotoxicity Studies
- N-Heterocyclic Carbene-Silver Complexes : N-heterocyclic carbene precursors, including those derived from 1H-benzimidazole, have been synthesized and treated with silver(I) acetate. These complexes showed significant antibacterial activity against Gram-negative and Gram-positive bacteria and cytotoxicity on the Caki-1 cell line, indicating potential applications in combating bacterial infections and cancer therapy (Patil et al., 2010).
Molecular Docking and Spectroscopic Studies
- Spectroscopic Characterization : Compounds similar to the query compound have been synthesized and characterized by spectroscopic methods. They have been studied for their molecular structures in different phases and their reactivity, providing insights into their potential applications in material science and drug design (Karrouchi et al., 2021).
Catalytic Applications
- C-N Bond Formation Catalysts : Ruthenium(II) complexes with N-heterocyclic carbene ligands have been developed for C-N bond-forming reactions. These complexes are efficient for various transformations under solvent-free conditions, suggesting their utility in organic synthesis and industrial applications (Donthireddy et al., 2020).
Antioxidant Activities
- Antioxidant Properties : Derivatives of the compound, including 1H-benzimidazole-based compounds, have been explored for their antioxidant properties. These compounds have shown inhibitory effects on lipid peroxidation and free radical scavenging activities, which could be beneficial in preventing oxidative stress-related diseases (Alp et al., 2015).
Immunobiological Activity
- Immunotherapeutic Potential : Certain benzylbenzoates, related to the query compound, have been found to stimulate macrophage functions. This indicates potential use in treating infectious diseases through immunomodulation (Choi et al., 2005).
Schiff Base Compounds
- Schiff Base Interactions : Schiff base compounds with structural similarities to the query compound have been investigated for their interactions with DNA and enzymes. These interactions suggest potential applications in drug design and understanding molecular interactions in biological systems (Sirajuddin et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-17-9-5-2-6-14(17)12-20-21-18(23)10-11-22-13-19-15-7-3-4-8-16(15)22/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMRUWZHTMNBOI-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2937702.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2937703.png)
![N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide](/img/structure/B2937704.png)

![N-(3-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2937707.png)
![4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2937708.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2937712.png)

![3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid](/img/structure/B2937715.png)
